5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
Organic compounds like “5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile” are typically characterized by their molecular formula, structure, and functional groups. In this case, the compound appears to contain a pyrazole ring, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of an organic compound is typically determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the amino group (-NH2) is a common functional group that can participate in a variety of reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Antimicrobial Activity
The treatment of infectious diseases remains a significant challenge due to drug-resistant bacterial and fungal strains. Schiff bases, including derivatives of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile, have shown promise as antimicrobial agents . Specifically, these compounds exhibit moderate antifungal activity against Candida spp., with some derivatives demonstrating efficacy against C. albicans. For instance, compound RO4, bearing a 4-methoxyphenyl moiety, displayed an MIC value of 62.5 µg/mL against C. albicans .
Antiproliferative Activity
In the context of tumor cell lines, related compounds (such as 5-amino-1-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-3,4-dicarbonitrile) have shown good antiproliferative activity by inhibiting EGFR-TK (epidermal growth factor receptor tyrosine kinase) . This suggests potential applications in cancer research and therapy.
Molecular Docking Studies
Researchers have explored the mechanism of action for the antibacterial and antifungal properties of these compounds. Molecular docking studies have been conducted to investigate their interactions with specific enzymes, including topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. Understanding these interactions can guide drug design and optimization .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the structural features of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile. By analyzing its proton NMR spectrum, researchers can gain insights into its chemical environment, connectivity, and stereochemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-naphthalen-2-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-8-12-9-17-18(14(12)16)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUVTNAZCVLUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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